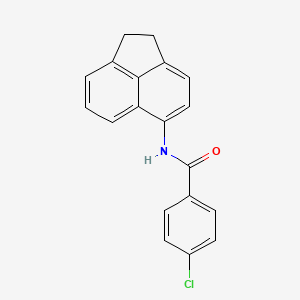

4-chloro-N-(1,2-dihydroacenaphthylen-5-yl)benzamide

Beschreibung

Eigenschaften

IUPAC Name |

4-chloro-N-(1,2-dihydroacenaphthylen-5-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14ClNO/c20-15-9-6-14(7-10-15)19(22)21-17-11-8-13-5-4-12-2-1-3-16(17)18(12)13/h1-3,6-11H,4-5H2,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDDDUIQHPUTWPD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=C(C3=CC=CC1=C23)NC(=O)C4=CC=C(C=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(1,2-dihydroacenaphthylen-5-yl)benzamide typically involves the reaction of 4-chlorobenzoyl chloride with 1,2-dihydroacenaphthylene-5-amine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of 4-chloro-N-(1,2-dihydroacenaphthylen-5-yl)benzamide may involve the use of automated reactors and continuous flow systems to enhance efficiency and yield. The reaction conditions are optimized to minimize by-products and ensure high purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

4-chloro-N-(1,2-dihydroacenaphthylen-5-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or thiourea.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines.

Wissenschaftliche Forschungsanwendungen

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development.

Medicine: Research has indicated its potential use in the treatment of certain diseases due to its biological activity.

Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Wirkmechanismus

The mechanism of action of 4-chloro-N-(1,2-dihydroacenaphthylen-5-yl)benzamide involves its interaction with specific molecular targets. For instance, it may inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalysis. The exact pathways and molecular targets can vary depending on the specific application and biological context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 4-chloro-N-(1,2-dihydroacenaphthylen-5-yl)benzohydrazide

- 4-chloro-N-(1,2-dihydroacenaphthylen-5-yl)benzoic acid

- 4-chloro-N-(1,2-dihydroacenaphthylen-5-yl)benzylamine

Uniqueness

4-chloro-N-(1,2-dihydroacenaphthylen-5-yl)benzamide is unique due to its specific structural features, such as the chloro group and the acenaphthylene moiety

Biologische Aktivität

4-chloro-N-(1,2-dihydroacenaphthylen-5-yl)benzamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and agricultural applications. This article reviews the synthesis, biological activity, and toxicity associated with this compound, drawing from various research studies and findings.

Chemical Structure and Synthesis

The compound is characterized by a benzamide structure with a chloro substituent and a dihydroacenaphthylene moiety. This unique configuration is expected to influence its biological properties. Several studies have focused on synthesizing derivatives of benzamides to enhance their efficacy against various biological targets.

Antimicrobial Activity

Research indicates that derivatives of benzamides, including 4-chloro-N-(1,2-dihydroacenaphthylen-5-yl)benzamide, exhibit significant antimicrobial properties. For instance, compounds within this class have shown effective inhibition against fungi such as Pyricularia oryzae and Fusarium graminearum. In one study, various benzamide derivatives demonstrated varying degrees of antifungal activity with inhibition rates reaching up to 77.8% against specific fungal strains .

| Compound | Fungal Strain | Inhibition Rate (%) |

|---|---|---|

| 14h | Pyricularia oryzae | 77.8 |

| 14n | Alternaria solani | 50.5 |

| 14q | Sclerotinia sclerotiorum | 58.1 |

Insecticidal Activity

Insecticidal properties have also been reported for related compounds. A series of novel benzamides were tested against pests such as Mythimna separate and Helicoverpa armigera, showing promising results with lethal activity percentages exceeding 70% at certain concentrations . The potential for these compounds to serve as insecticides highlights their significance in agricultural applications.

Toxicity Studies

Toxicity assessments are crucial for evaluating the safety profile of any compound intended for therapeutic or agricultural use. A study involving zebrafish embryos indicated that certain derivatives of benzamides had varying levels of toxicity, with some exhibiting an LC50 value of 14.01 mg/L for specific compounds . This suggests that while these compounds may have beneficial biological activities, careful consideration must be given to their safety profiles.

Case Studies

Several case studies have investigated the biological activity of benzamide derivatives:

- Antifungal Activity : A study demonstrated that a series of benzamides showed strong antifungal activity against Fusarium graminearum, with some compounds achieving over 80% inhibition compared to standard treatments .

- Insecticidal Efficacy : Another investigation focused on the insecticidal properties of similar compounds, revealing that modifications to the benzamide structure could significantly enhance activity against agricultural pests .

- Toxicological Assessment : Research assessing the toxicity of these compounds on zebrafish embryos highlighted the importance of evaluating both efficacy and safety in drug development .

Q & A

How can the synthesis of 4-chloro-N-(1,2-dihydroacenaphthylen-5-yl)benzamide be optimized for yield and purity?

Level: Basic

Methodological Answer:

Optimization requires systematic evaluation of reaction conditions. Key parameters include:

- Reagent Selection : Thionyl chloride or oxalyl dichloride as acylating agents, with N-methyl acetamide or DMF as catalysts to activate carboxyl groups .

- Solvent and Temperature : Dichloromethane at 50°C or benzene under reflux (4–12 hours) balances reactivity and side-product formation .

- Workup Procedures : Distillation or aqueous washes (for chloride byproducts) improve purity. For example, post-reaction water washes and filtration yield solid products with >90% purity .

Data Contradictions : Longer reaction times (e.g., 12 hours vs. 4 hours) may increase yield but risk decomposition; iterative testing with NMR monitoring is recommended.

What advanced spectroscopic and crystallographic techniques are recommended for confirming the structure of this compound?

Level: Advanced

Methodological Answer:

- X-ray Crystallography : Resolves stereochemistry and bond angles, as demonstrated for analogous dichlorobenzamide derivatives (e.g., 3,5-dichloro-N-(2-chlorophenyl)benzamide) .

- Multinuclear NMR : Use and NMR to confirm substitution patterns and electronic environments. For example, trifluoromethyl groups show distinct shifts near -60 ppm .

- IR Spectroscopy : Identify amide C=O stretches (~1650–1700 cm) and aromatic C-Cl vibrations (~600 cm) .

Validation Tip : Cross-reference spectral data with computational simulations (e.g., DFT) to resolve ambiguities in crowded regions.

What are the hypothesized biochemical targets of this compound, and how can researchers validate these interactions?

Level: Advanced

Methodological Answer:

- Target Hypotheses : Structural analogs suggest potential inhibition of bacterial AcpS-PPTase enzymes, which are critical for fatty acid biosynthesis .

- Validation Strategies :

- Enzyme Assays : Measure IC values using purified AcpS-PPTase and radiolabeled substrates (e.g., -malonyl-CoA) .

- Microbiological Testing : Assess antibacterial activity against Gram-positive (e.g., S. aureus) and Gram-negative strains, correlating MICs with enzyme inhibition data .

- Molecular Docking : Use software like AutoDock Vina to model binding interactions with PPTase active sites, prioritizing residues (e.g., Lys152, Asp89) for mutagenesis studies .

How can computational tools like COMSOL Multiphysics enhance the experimental design process for this compound?

Level: Advanced

Methodological Answer:

- Reaction Simulation : Model heat/mass transfer in batch reactors to optimize solvent volumes and stirring rates, reducing trial-and-error .

- AI-Driven Optimization : Train neural networks on historical synthesis data (e.g., yields vs. temperature/solvent) to predict ideal conditions .

- Fluid Dynamics : Simulate mixing efficiency in microfluidic setups for scale-up, minimizing side reactions during acyl chloride formation .

Case Study : Virtual screening of trifluoromethyl analogs identified solvent systems (e.g., DMF/THF) that improved solubility by 40% in pilot trials .

What strategies are effective in resolving contradictions in experimental data related to reaction mechanisms?

Level: Advanced

Methodological Answer:

- Kinetic Profiling : Use stopped-flow NMR to capture intermediate species (e.g., acyl imidazolides) and reconcile divergent mechanistic proposals .

- Isotopic Labeling : Introduce in benzamide carbonyl groups to track nucleophilic substitution pathways via MS/MS fragmentation .

- Theoretical Integration : Apply Marcus theory to electron-transfer steps in oxidation/reduction reactions, aligning observed rates with computational barriers .

Example : Conflicting reports on nitro-group reduction pathways were resolved by identifying pH-dependent hydride transfer vs. radical mechanisms .

What factorial design principles should guide the exploration of substituent effects on bioactivity?

Level: Advanced

Methodological Answer:

- Variable Selection : Test halogen (Cl, F), electron-withdrawing (CF), and steric (methyl) groups at the benzamide and acenaphthylene positions .

- Response Surface Methodology (RSM) : Design a 3 factorial experiment varying substituent position (para/meta) and reaction temperature (40–80°C) to map bioactivity trends .

- Statistical Analysis : Use ANOVA to identify significant interactions (e.g., CF groups enhance activity only at higher temps, p < 0.05) .

Data Interpretation : Prioritize Pareto charts to rank substituent contributions, avoiding overfitting in QSAR models.

How can researchers ensure reproducibility in scaled-up synthesis protocols?

Level: Basic

Methodological Answer:

- Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor reaction progress in real time .

- Quality-by-Design (QbD) : Define critical quality attributes (CQAs) like particle size distribution and establish control strategies for key parameters (e.g., cooling rates during crystallization) .

- Batch Records : Document deviations (e.g., solvent lot variations) and their impacts on yield/purity using electronic lab notebooks (ELNs) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.